molecular formula C11H17BrO4 B12666670 5-(3-Bromo-1-oxopropoxy)pentyl acrylate CAS No. 94023-69-5

5-(3-Bromo-1-oxopropoxy)pentyl acrylate

Cat. No.: B12666670
CAS No.: 94023-69-5
M. Wt: 293.15 g/mol
InChI Key: FYEDZYLGISIBBQ-UHFFFAOYSA-N
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Description

5-(3-Bromo-1-oxopropoxy)pentyl acrylate is a chemical compound with the molecular formula C₁₁H₁₇BrO₄ and a molecular weight of 293.15 g/mol It is an ester derivative of acrylic acid, characterized by the presence of a bromo-substituted oxopropoxy group attached to a pentyl chain

Preparation Methods

The synthesis of 5-(3-Bromo-1-oxopropoxy)pentyl acrylate typically involves the esterification of acrylic acid with 5-(3-bromo-1-oxopropoxy)pentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to a more consistent product quality .

Chemical Reactions Analysis

5-(3-Bromo-1-oxopropoxy)pentyl acrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and radical initiators like azobisisobutyronitrile (AIBN) for polymerization. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Bromo-1-oxopropoxy)pentyl acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-1-oxopropoxy)pentyl acrylate largely depends on its chemical reactivity. The acrylate group can participate in radical polymerization, forming cross-linked networks that enhance the mechanical properties of materials.

Comparison with Similar Compounds

Similar compounds to 5-(3-Bromo-1-oxopropoxy)pentyl acrylate include:

    5-(3-Chloro-1-oxopropoxy)pentyl acrylate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.

    5-(3-Hydroxy-1-oxopropoxy)pentyl acrylate: Contains a hydroxy group, which can undergo different chemical reactions compared to the bromo derivative.

    5-(3-Methoxy-1-oxopropoxy)pentyl acrylate: Features a methoxy group, offering different solubility and reactivity profiles.

The uniqueness of this compound lies in its bromo group, which provides distinct reactivity and potential for further functionalization compared to its analogs.

Properties

CAS No.

94023-69-5

Molecular Formula

C11H17BrO4

Molecular Weight

293.15 g/mol

IUPAC Name

5-prop-2-enoyloxypentyl 3-bromopropanoate

InChI

InChI=1S/C11H17BrO4/c1-2-10(13)15-8-4-3-5-9-16-11(14)6-7-12/h2H,1,3-9H2

InChI Key

FYEDZYLGISIBBQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCOC(=O)CCBr

Origin of Product

United States

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